molecular formula C9H15F3N2 B1492085 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097966-47-5

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1492085
CAS No.: 2097966-47-5
M. Wt: 208.22 g/mol
InChI Key: ZMTLRDGESXQIHL-UHFFFAOYSA-N
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Description

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole ( 2097966-47-5) is a high-value bifunctional scaffold of significant interest in medicinal chemistry. Its molecular formula is C 9 H 15 F 3 N 2 with a molecular weight of 208.22 g/mol . The compound features a rigid, saturated octahydropyrrolo[3,4-c]pyrrole core, which is a privileged structure in drug discovery for its ability to efficiently display pharmacophoric groups in three-dimensional space. The integration of a trifluoromethyl group is a strategic modification that profoundly influences the molecule's properties. The -CF 3 group is widely employed in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through electrostatic interactions . This makes the compound a particularly valuable building block for developing agents aimed at challenging biological targets. While specific mechanistic studies on this exact molecule are proprietary, the octahydropyrrolo[3,4-c]pyrrole scaffold is recognized in published research as a key structural motif in potent antagonists of physiologically important proteins, highlighting its relevance in pre-clinical development for various therapeutic areas . This product is offered with a guaranteed purity of ≥95% and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) exploration, and the synthesis of more complex bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-ethyl-3-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2/c1-2-14-4-6-3-13-8(7(6)5-14)9(10,11)12/h6-8,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTLRDGESXQIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CNC(C2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole typically involves constructing the octahydropyrrolo[3,4-c]pyrrole bicyclic core followed by introduction of the ethyl and trifluoromethyl substituents at the 5 and 1 positions respectively. The methods are often based on cyclization reactions of suitable diamine or diketone precursors, followed by functional group transformations to install the trifluoromethyl group.

Key Starting Materials and Intermediates

  • 5-Chloro-3-methylbenzene-1,2-diamine is used as a precursor in some synthetic routes to build the bicyclic core, as described in patent EP1671972A1.
  • 1-Bromo-2-(trifluoromethyl)benzene is a common reagent for introducing the trifluoromethyl group via palladium-catalyzed amination or nucleophilic substitution reactions.
  • Ethyl vinyl ketone and benzaldehyde derivatives are used in Paal–Knorr type condensation reactions to form substituted pyrrole intermediates, which can be further elaborated to the octahydropyrrolo[3,4-c]pyrrole scaffold.

Detailed Preparation Methods

Cyclization via Diamine and Diketone Condensation
  • A common approach involves condensing a 1,2-diamine with a 1,4-diketone under Paal–Knorr conditions to form the pyrrole ring.
  • For example, reaction of 5-chloro-3-methylbenzene-1,2-diamine with diketones under acidic or neutral conditions yields the octahydropyrrolo[3,4-c]pyrrole core.
  • Subsequent alkylation or substitution introduces the ethyl group at position 5.
Dehydration and Reduction Steps
  • Dehydration of tertiary alcohol intermediates with thionyl chloride produces tetrahydropyridine intermediates.
  • Subsequent reduction with ammonium formate and Pd/C removes protecting groups and saturates double bonds to form the octahydropyrrolo[3,4-c]pyrrole skeleton.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Condensation (Paal–Knorr) 1,2-Diamine + 1,4-Diketone, acidic/neutral Octahydropyrrolo[3,4-c]pyrrole core
2 Palladium-catalyzed amination Pd catalyst, 1-bromo-2-(trifluoromethyl)benzene, base, DMF, 60°C Trifluoromethyl-substituted intermediate
3 Dehydration Thionyl chloride Tetrahydropyridine intermediate
4 Reduction and deprotection Ammonium formate, Pd/C, HCl Saturated octahydropyrrolo[3,4-c]pyrrole

Research Findings and Yields

  • The palladium-catalyzed amination step typically proceeds with good yields (often above 70%) and high regioselectivity for the trifluoromethyl substitution.
  • Dehydration with thionyl chloride is efficient, converting tertiary alcohols to olefins in moderate to high yields.
  • The overall synthetic route is amenable to scale-up and modification for analog synthesis, as demonstrated in patent WO2014139978A1, which describes numerous octahydro-pyrrolo[3,4-c]pyrrole derivatives as autotaxin inhibitors.
  • Crude products from initial condensation steps can be used directly in subsequent transformations, simplifying the process.

Notes on Experimental Conditions

  • Solvents such as DMF and dichloromethane are commonly used.
  • Bases like diisopropylethylamine are employed to facilitate palladium-catalyzed couplings.
  • Reaction temperatures range from room temperature to 80°C depending on the step.
  • Purification is generally achieved by silica gel chromatography or crystallization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Diamine + diketone condensation 5-chloro-3-methylbenzene-1,2-diamine, diketone Acidic/neutral, RT to reflux Moderate to high Forms bicyclic core
Pd-catalyzed amination 1-bromo-2-(trifluoromethyl)benzene, Pd catalyst, base DMF, 60°C 70-85% Introduces trifluoromethyl substituent
Dehydration Thionyl chloride RT, 15 min to several hours High Converts tertiary alcohol to olefin
Reduction and deprotection Ammonium formate, Pd/C, HCl RT, overnight High Saturates ring and removes protecting groups

The preparation of This compound is well-documented through a combination of classical heterocyclic synthesis and modern palladium-catalyzed coupling techniques. The key steps involve constructing the octahydropyrrolo[3,4-c]pyrrole core via diamine-diketone condensation, followed by selective introduction of the trifluoromethyl group using palladium catalysis. The methods provide good yields and are adaptable for generating analogs for pharmaceutical research, as supported by multiple patents and peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its combination of ethyl , trifluoromethyl , and fused bicyclic systems. Below is a comparative analysis with structurally related pyrrolidine/pyrrole derivatives:

Compound Name Molecular Formula Key Substituents Ring System Chirality
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole C₉H₁₅F₃N₂ Ethyl (C5), Trifluoromethyl (C1) Fused 6- and 5-membered rings Yes
5-Methyloctahydropyrrolo[3,4-c]pyrrole C₇H₁₂N₂ Methyl (C5) Fused 6- and 5-membered rings No
1-(Trifluoromethyl)pyrrolidine C₅H₈F₃N Trifluoromethyl (C1) Monocyclic (5-membered) No
Octahydropyrrolo[3,4-c]pyrrole C₆H₁₀N₂ None Fused 6- and 5-membered rings No

Key Findings

Substituent Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 1-methyl derivatives) .

Ring System and Chirality: The fused bicyclic system distinguishes it from monocyclic pyrrolidines, offering conformational rigidity. This rigidity may improve selectivity in enzyme inhibition compared to flexible analogs like 1-(trifluoromethyl)pyrrolidine. Chirality is absent in simpler analogs (e.g., 5-methyloctahydropyrrolo[3,4-c]pyrrole), underscoring the importance of stereochemical control for this compound .

Physicochemical Properties: The trifluoromethyl group increases electronegativity and acidity at adjacent positions, a feature absent in non-fluorinated derivatives. LogP values (predicted): ~2.1 for the target compound vs. ~1.5 for 5-methyloctahydropyrrolo[3,4-c]pyrrole, indicating enhanced membrane permeability.

Notes

  • The provided evidence primarily focuses on structural attributes . Cross-referencing with additional pharmacological or synthetic studies would strengthen comparative claims.

Biological Activity

5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound notable for its unique structural features, including an octahydropyrrolo core and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C9H15F3N2C_9H_{15}F_3N_2, with a molecular weight of approximately 202.23 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, such as the condensation of a carboxylic acid with a substituted amine followed by acid-mediated cyclization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate enzyme and receptor activities within cells. This modulation can lead to various biological effects, including:

  • Antiviral Activity : Potential interactions with viral enzymes.
  • Anticancer Properties : Involvement in pathways regulating cell proliferation and apoptosis.
  • Antimicrobial Effects : Activity against various bacterial strains.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma). The antiproliferative activity was assessed using assays like resazurin, revealing that certain derivatives could induce apoptosis through caspase activation pathways .
  • Antimicrobial Studies : Research has shown that pyrrole derivatives possess antimicrobial properties. For instance, a study involving synthesized pyrrole derivatives indicated promising results against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
  • Inflammation Modulation : Some studies have focused on the anti-inflammatory properties of pyrrole derivatives. Compounds similar to 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo, indicating their utility in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity Type Findings
AnticancerSignificant cytotoxicity against HepG2 and EACC cell lines; apoptosis induction via caspase activation .
AntimicrobialEffective against resistant bacterial strains; potential for new drug development .
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic ring formation and functionalization. For example, analogous pyrrolo-pyrrole derivatives are synthesized via cyclization reactions using DMF as a solvent and triethylamine as a base at 75–80°C for 2 hours . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but may require controlled heating to avoid side reactions.
  • Catalysts : Bases like Et₃N or K₂CO₃ are critical for deprotonation steps .

Q. Example Protocol :

StepReagents/ConditionsPurpose
1DMF, Et₃N, 75–80°CCyclization and trifluoromethylation
2Water precipitationIsolation of crude product
3Crystallization (dioxane)Purification

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For example, single-crystal X-ray studies of related pyrrolo-pyrrole derivatives report:

  • Bond lengths : C–C bonds average 1.54 Å, with deviations <0.003 Å .
  • R-factor : ≤0.049, indicating high data accuracy .
    Complementary techniques include:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and trifluoromethyl groups).
  • HRMS : Validates molecular formula (e.g., C₁₈H₁₈F₃N₃O₂).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) studies calculate:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, pyrrolo-pyrrole derivatives exhibit HOMO energies near -6.5 eV, suggesting moderate reactivity .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., trifluoromethyl groups) for targeted functionalization .
    Workflow :

Geometry optimization using B3LYP/6-31G(d).

Frequency analysis to confirm minima.

Solvent effects modeled via PCM (Polarizable Continuum Model).

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for stereoisomers?

Methodological Answer: Stereochemical ambiguity in octahydropyrrolo-pyrrole systems arises from chair/boat conformers. Strategies include:

  • Variable Temperature (VT) NMR : Cooling to -40°C slows ring inversion, resolving split signals .
  • NOESY/ROESY : Detects through-space correlations to assign axial/equatorial substituents.
  • Dynamic NMR Simulation : Fits line-shape changes to calculate activation energy (ΔG‡) for ring flipping .

Q. What strategies mitigate challenges in analyzing trace impurities during synthesis?

Methodological Answer:

  • HPLC-MS/MS : Detects impurities at <0.1% levels. Use C18 columns with acetonitrile/water gradients.
  • Isotopic Labeling : Track byproducts (e.g., using ¹⁹F NMR for trifluoromethyl intermediates) .
  • DoE (Design of Experiments) : Identifies critical factors (e.g., pH, catalyst loading) affecting purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for similar compounds?

Methodological Answer: Contradictions often stem from assay variability. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., IC₅₀ determination via fluorescence polarization).
  • Control Compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Tables of Key Data

Q. Table 1: Comparative Synthesis Conditions for Pyrrolo-Pyrrole Derivatives

ParameterExample 1 Example 2
SolventDMFDMSO
Temperature75–80°C45–50°C
CatalystEt₃NK₂CO₃
Reaction Time2 h4 h
Yield68%72%

Table 2: Computational Parameters for DFT Studies

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
Dipole Moment4.2 Debye
Solvation Energy (H₂O)-35.6 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole

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